4-chloro-N-[2-chloro-4-[4-[4-[3-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2-chloro-4-[4-[4-[3-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide is a complex organic compound characterized by multiple sulfonyl and chloro groups attached to a benzene ring
Preparation Methods
The synthesis of 4-chloro-N-[2-chloro-4-[4-[4-[3-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by sulfonylation reactions. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM). Industrial production methods may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro groups. .
Scientific Research Applications
4-chloro-N-[2-chloro-4-[4-[4-[3-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro groups may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include other sulfonyl and chloro-substituted benzene derivatives. Some examples are:
4-chloro-2-nitroaniline: Known for its nonlinear optical properties.
4-chloro-N-phenylbenzenesulfonamide: Used in various organic synthesis reactions.
4-chlorobenzenesulfonyl chloride: A common reagent in sulfonylation reactions. Compared to these compounds, 4-chloro-N-[2-chloro-4-[4-[4-[3-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide is unique due to its multiple sulfonyl and chloro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[2-chloro-4-[4-[4-[3-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Cl4N2O8S4/c37-25-5-13-29(14-6-25)53(47,48)41-35-19-17-31(21-33(35)39)51(43,44)27-9-1-23(2-10-27)24-3-11-28(12-4-24)52(45,46)32-18-20-36(34(40)22-32)42-54(49,50)30-15-7-26(38)8-16-30/h1-22,41-42H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGCTMVOFXCOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)Cl)S(=O)(=O)C5=CC(=C(C=C5)NS(=O)(=O)C6=CC=C(C=C6)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Cl4N2O8S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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